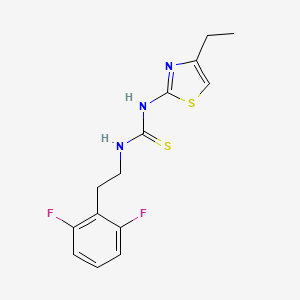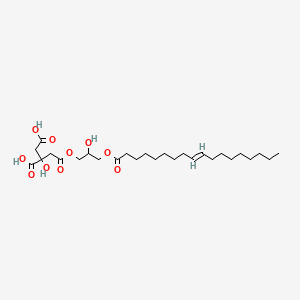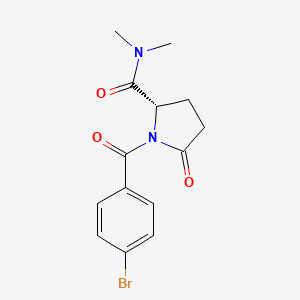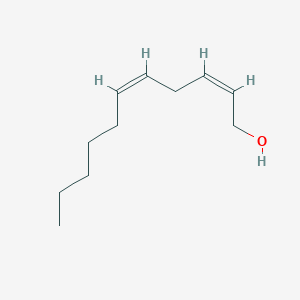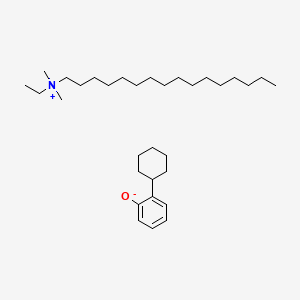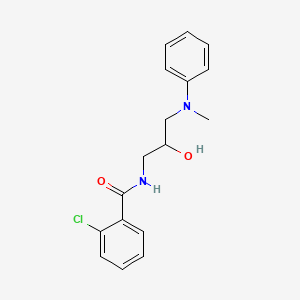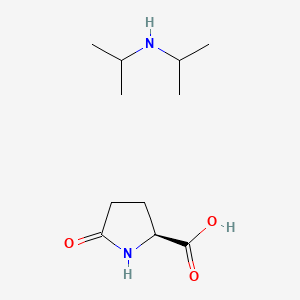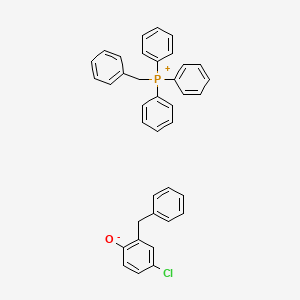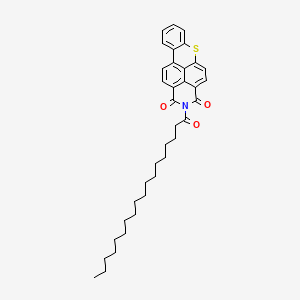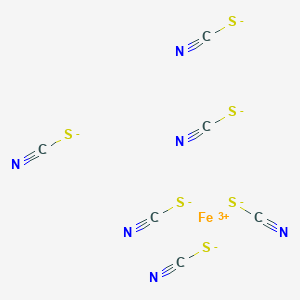
Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) is a complex organic compound that features a calcium ion coordinated with two N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate ligands. This compound is notable for its unique structure, which includes both cyano and sulphonyl functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) typically involves the reaction of N-(4-((cyanoamino)sulphonyl)phenyl)acetamide with a calcium salt. One common method is to dissolve N-(4-((cyanoamino)sulphonyl)phenyl)acetamide in a suitable solvent, such as ethanol, and then add a calcium salt, such as calcium chloride, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) may involve more efficient and scalable methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be more cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or sulphonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in enzyme inhibition studies.
Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) involves its interaction with specific molecular targets. The cyano and sulphonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-((cyanoamino)sulphonyl)phenyl)acetamide: The parent compound without the calcium ion.
Sulfonimidates: Compounds with similar sulphonyl functional groups.
Calcium cyanamide: Another calcium-containing compound with a cyano group.
Uniqueness
Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) is unique due to its dual functional groups (cyano and sulphonyl) and the presence of a calcium ion. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
39532-76-8 |
|---|---|
Fórmula molecular |
C18H12CaN6O10S2 |
Peso molecular |
576.5 g/mol |
Nombre IUPAC |
calcium;2-[4-(cyanosulfamoyl)anilino]-2-oxoacetate |
InChI |
InChI=1S/2C9H7N3O5S.Ca/c2*10-5-11-18(16,17)7-3-1-6(2-4-7)12-8(13)9(14)15;/h2*1-4,11H,(H,12,13)(H,14,15);/q;;+2/p-2 |
Clave InChI |
HGXMLWOAHKICPS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(=O)[O-])S(=O)(=O)NC#N.C1=CC(=CC=C1NC(=O)C(=O)[O-])S(=O)(=O)NC#N.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




